2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid
Overview
Description
“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is a biochemical used for proteomics research . It is also known as Boc-Lys(Ac)-OH. It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The molecular formula of “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is C15H26N2O5 . The InChI code is 1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 314.38 g/mol .Scientific Research Applications
Proteomics Research
“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Pharmaceutical Testing
This compound is also used in pharmaceutical testing . It could be used as a reference standard for accurate results in pharmaceutical research and development.
Development of Protein Degradation Targets
While not directly related to “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid”, compounds with similar structures have been used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . These are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. It’s possible that this compound could have similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFNBHXEPDILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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